REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][N:4]1[CH:8]=[C:7]([N+:9]([O-])=O)[N:6]=[N:5]1.[Cl-].[NH4+].CO>[Zn].O1CCCC1>[CH3:1][O:2][CH2:3][N:4]1[CH:8]=[C:7]([NH2:9])[N:6]=[N:5]1 |f:1.2|
|
Name
|
1-(methoxymethyl)-4-nitro-1H-1,2,3-triazole
|
Quantity
|
5.517 g
|
Type
|
reactant
|
Smiles
|
COCN1N=NC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
18.678 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22.697 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insoluble was removed by suction filtration
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCN1N=NC(=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |